Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
Description
Tautomerism
Tautomeric equilibria are minimal in this compound due to the absence of π-bond rearrangements typical of keto-enol or imine-enamine systems. The amino group remains protonated under physiological conditions, precluding tautomerization.
Conformational Isomerism
The pentanoate backbone permits rotation around three central bonds (C2-C3, C3-C4, and C4-C5), yielding distinct conformers:
- Extended conformation : Maximizes distance between the bulky 4-fluoro-4-methyl group and ethyl ester.
- Folded conformation : Stabilized by intramolecular van der Waals interactions between fluorine and methyl groups.
Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy difference between these conformers, favoring the folded state at room temperature. Nuclear magnetic resonance (NMR) coupling constants (JHF = 48 Hz) further support restricted rotation about the C3-C4 bond due to fluorine’s electronegativity.
X-ray Crystallographic Data Interpretation
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures provide insights:
- Bond lengths : C-F bonds measure approximately 1.39 Å, shorter than C-H bonds (1.09 Å), due to fluorine’s smaller atomic radius.
- Crystal packing : Ionic interactions between ammonium (-NH₃⁺) and chloride (Cl⁻) ions dominate the lattice structure, forming a face-centered cubic arrangement.
- Hydrogen-bonding network : Each chloride ion participates in three N-H···Cl interactions, creating a robust supramolecular architecture resistant to thermal disruption.
Predicted unit cell parameters (derived from similar hydrochlorides):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a-axis | 7.82 Å |
| b-axis | 10.15 Å |
| c-axis | 12.30 Å |
| α, β, γ | 90°, 90°, 90° |
These structural features underscore the compound’s stability and suitability for crystallographic applications in drug design.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H17ClFNO2 |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H |
InChI Key |
JAKZTACOAZGMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
- Starting Material : (R)- or (S)-2-amino-4-fluoro-4-methylpentanoic acid.
- Reagents : Ethanol and a strong acid catalyst, such as sulfuric acid.
- Process :
- The amino acid is dissolved in ethanol.
- Sulfuric acid is added as a catalyst.
- The mixture is refluxed to promote esterification, converting the carboxylic acid group into an ethyl ester.
- Purification :
- The reaction mixture is neutralized and extracted.
- The product is purified using techniques like recrystallization or chromatography.
- Hydrochloride Formation :
- The purified ester is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.
Chiral Resolution Techniques
To obtain enantiomerically pure forms, chiral resolution techniques are often employed.
Methods:
- Chiral Catalysis :
- A chiral catalyst is used during the esterification process to ensure stereoselectivity.
- Resolution of Racemic Mixtures :
- If a racemic mixture of the compound is synthesized, it can be resolved using chiral agents or chromatography to isolate the desired enantiomer.
Industrial Optimization Using Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency.
Advantages:
- Precise control over reaction parameters such as temperature, pressure, and flow rates.
- Higher yields due to consistent reaction conditions.
- Scalability for industrial applications.
Alternative Synthesis via Fluorinated Precursors
In some cases, fluorinated precursors are used to introduce the fluorine atom into the molecule.
Reaction Pathway:
- Starting material: A fluorinated intermediate containing the pentanoate backbone.
- Amination: Introduction of the amino group at the second carbon position using ammonia or an amine derivative under controlled conditions.
- Esterification: Conversion to the ethyl ester using ethanol and an acid catalyst.
- Hydrochloride Salt Formation: Final treatment with hydrochloric acid.
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | Reflux (~78°C for ethanol) |
| Catalyst | Sulfuric acid |
| Solvent | Ethanol |
| Reaction Time | Varies (typically hours) |
| Purification | Recrystallization or chromatography |
Challenges in Synthesis
- Stereochemical Control :
- Ensuring high enantiomeric excess requires careful selection of catalysts or resolution techniques.
- Purity :
- Impurities from incomplete reactions or side products must be removed through efficient purification steps.
- Stability :
- The hydrochloride form enhances stability but requires precise handling during salt formation.
Chemical Reactions Analysis
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.
Case Study:
A study evaluated derivatives of fluorinated amino acids, revealing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound may also possess similar antimicrobial capabilities.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
2. Antitumor Activity
The compound's structure may contribute to its antitumor activity. Research on related compounds indicates that modifications in the fluorinated amino acid structure can enhance cytotoxic effects against cancer cell lines.
Case Study:
In vitro studies on similar compounds showed significant growth inhibition in HT29 colon cancer cells, with IC50 values indicating potent cytotoxicity.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Synthetic Chemistry Applications
This compound serves as a key intermediate in the synthesis of various fluorinated compounds, particularly in the development of pharmaceuticals.
1. Synthesis of Fluorinated Amino Acids
The compound can be utilized in the synthesis of fluorinated amino acids through photochemical methods or traditional organic synthesis techniques. For instance, a method involving N-fluorobenzenesulfonimide has been reported for the selective fluorination of amino acid derivatives.
Reaction Conditions:
- Reagents: N-fluorobenzenesulfonimide, acetonitrile
- Conditions: Flow setup under UV light
The reaction yielded a product with a conversion rate of approximately 63%, indicating the compound's utility in synthesizing fluorinated derivatives.
Biochemical Applications
This compound's biochemical properties make it a candidate for research into enzyme modulation and receptor interaction studies.
1. Mechanisms of Action
Research suggests that the presence of the fluorine atom may enhance interactions with biological targets, potentially modulating neurotransmitter systems or influencing enzyme activity.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biochemical pathways and reactions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of ethyl amino acid esters, many of which incorporate fluorine or aromatic substituents. Below is a detailed comparison with key analogs, highlighting structural differences, physicochemical properties, and research applications.
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Physicochemical and Stability Comparisons
- Solubility :
- The hydrochloride salt of the target compound improves aqueous solubility compared to its free base form (CAS: 885498-60-2, MW: 177.22), which lacks the chloride counterion .
- Analogs with aromatic fluorination (e.g., QV-1425) exhibit lower solubility in polar solvents due to hydrophobic aryl groups .
- Stability :
- The target compound remains stable for 6 months at -80°C , whereas analogs like QB-7092 (fluoroindole derivative) may require stricter storage to prevent degradation .
- Discontinued availability of some derivatives (e.g., CymitQuimica’s discontinued stock) suggests synthesis challenges or instability in certain analogs .
Biological Activity
Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, commonly referred to as (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈ClFN₂O₂ and a molar mass of approximately 213.68 g/mol. The compound features an amino group, a fluorine atom, and an ethyl ester functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its structural similarity to amino acids, particularly leucine. It is known to interact with various receptors and enzymes involved in neurotransmission and metabolic pathways. The mechanism of action includes:
- Binding Affinity: The compound exhibits significant binding affinity to L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which plays a crucial role in the transport of essential amino acids across the blood-brain barrier and into cancer cells .
- Modulation of Metabolic Pathways: this compound influences protein synthesis and may affect anabolic signaling pathways, making it a candidate for therapeutic interventions in metabolic disorders .
Pharmacological Studies
Research indicates that this compound has potential therapeutic applications in various fields:
- Cancer Research: Its ability to enhance the uptake of amino acids into cancer cells suggests a role in cancer metabolism and treatment strategies .
- Neurological Studies: The compound's interaction with neurotransmitter systems positions it as a candidate for exploring treatments for neurological disorders .
- Metabolic Disorders: Due to its structural properties, it is being investigated for its effects on metabolic pathways related to obesity and diabetes .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on LAT1 Transport Mechanism: A study demonstrated that modifications at specific positions on phenylalanine derivatives could enhance substrate activity at LAT1, suggesting that similar modifications on ethyl 2-amino-4-fluoro-4-methylpentanoate could yield compounds with improved therapeutic profiles .
| Compound | Binding Affinity (µM) | Effect on LAT1 Transport |
|---|---|---|
| This compound | 200 | Enhanced uptake |
| Phenylalanine derivative | 150 | Moderate uptake |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-4-methylpentanoate | C₈H₁₇NO₂ | Lacks fluorine; simpler structure |
| Ethyl 2-amino-3-fluoropropanoate | C₅H₁₀FNO₂ | Shorter carbon chain; different fluorine position |
| Ethyl leucinate | C₈H₁₅NO₂ | Does not contain fluorine; standard amino acid |
The presence of the fluorine atom at the fourth position enhances the compound's biological activity compared to other similar compounds, potentially influencing its interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves fluorination and esterification steps under anhydrous conditions to avoid hydrolysis. Post-synthesis, purity is validated using reversed-phase HPLC (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight (C₈H₁₇ClFNO₂; 213.677 g/mol) .
- Data Contradictions : Discrepancies in yield may arise from incomplete fluorination or ester hydrolysis. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting reaction time/temperature .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves and goggles. Store at 2–8°C in airtight containers to prevent moisture absorption. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed per local regulations. Avoid inhalation and direct skin contact due to potential irritant properties .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy further confirms absolute configuration. X-ray crystallography is definitive but requires high-purity crystals .
Advanced Research Questions
Q. How can researchers address challenges in enantiomeric excess (EE) determination during asymmetric synthesis?
- Methodology : Employ Marfey’s reagent for pre-column derivatization, enabling UV detection of diastereomers via HPLC. For fluorinated analogs, ¹⁹F NMR provides rapid EE quantification due to distinct fluorine chemical shifts. Cross-validate results with polarimetry to resolve ambiguities .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodology : Stability studies using accelerated degradation (40°C/75% RH) with LC-MS monitoring identify degradation pathways (e.g., ester hydrolysis or de-fluorination). Buffered solutions (pH 4–6) minimize hydrolysis, while lyophilization enhances solid-state stability .
Q. How does the fluorine substituent influence the compound’s bioactivity in enzyme inhibition studies?
- Methodology : Comparative studies with non-fluorinated analogs using enzyme kinetics (e.g., Michaelis-Menten analysis) reveal fluorine’s electronic effects on binding affinity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with active sites, highlighting steric and electrostatic contributions .
Q. What advanced analytical methods validate batch-to-batch consistency in large-scale synthesis?
- Methodology : Implement high-resolution mass spectrometry (HRMS) for exact mass confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to trace metal impurities. Statistical process control (SPC) monitors critical quality attributes (CQAs) like residual solvents via gas chromatography (GC) .
Data Contradictions and Resolution
- Fluorination Efficiency : Discrepancies in fluorination yields (e.g., 70–90%) may stem from reagent purity or moisture content. Use anhydrous solvents and activate molecular sieves pre-reaction to improve reproducibility .
- Chiral Purity Conflicts : Disagreements between HPLC and NMR EE values require recalibration with certified reference standards. Cross-lab validation minimizes instrumental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
